3-Morpholin-4-yl-thiazolidine-2,4-dione 3-Morpholin-4-yl-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873877
InChI: InChI=1S/C7H10N2O3S/c10-6-5-13-7(11)9(6)8-1-3-12-4-2-8/h1-5H2
SMILES:
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23 g/mol

3-Morpholin-4-yl-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC13873877

Molecular Formula: C7H10N2O3S

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

3-Morpholin-4-yl-thiazolidine-2,4-dione -

Specification

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
IUPAC Name 3-morpholin-4-yl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C7H10N2O3S/c10-6-5-13-7(11)9(6)8-1-3-12-4-2-8/h1-5H2
Standard InChI Key CYUBUMIOLQRLBY-UHFFFAOYSA-N
Canonical SMILES C1COCCN1N2C(=O)CSC2=O

Introduction

Chemical Structure and Physicochemical Properties

3-Morpholin-4-yl-thiazolidine-2,4-dione (molecular weight: 202.23 g/mol) features a thiazolidine-2,4-dione core fused with a morpholine ring. The morpholine group contributes to its solubility in polar solvents, while the thiazolidine ring enhances its ability to interact with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃S
IUPAC Name3-morpholin-4-yl-1,3-thiazolidine-2,4-dione
Partition Coefficient (logP)~1.2 (estimated)
Hydrogen Bond Acceptors5
Rotatable Bonds2
Polar Surface Area61.2 Ų

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility . Its crystal structure remains uncharacterized, but analogs indicate planar geometry at the thiazolidine ring, which may influence binding to enzymatic active sites .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione typically involves a multi-step process:

  • Formation of Thiazolidine-2,4-dione Core:
    Thiourea reacts with chloroacetic acid in aqueous sulfuric acid under reflux to yield thiazolidine-2,4-dione . This step achieves a yield of ~70% after recrystallization.

  • Mannich Reaction with Morpholine:
    The thiazolidine-2,4-dione undergoes a Mannich reaction with morpholine and formaldehyde in ethanol or acetic acid. Triethylamine or sodium acetate catalyzes the reaction, which proceeds at room temperature or under mild heating (40–60°C) . The morpholine group is introduced at the 3-position via nucleophilic attack, with yields ranging from 75% to 87% after purification .

Representative Reaction Conditions:

ParameterValue
SolventEthanol/Acetic Acid
CatalystTriethylamine/Sodium Acetate
Temperature25–60°C
Reaction Time2–6 hours

Analytical Characterization

Synthetic products are validated using:

  • IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O stretch) and 2958 cm⁻¹ (C–H stretch) .

  • ¹H NMR: Signals at δ 3.6–4.5 ppm (morpholine protons) and δ 7.4 ppm (aromatic protons in substituted derivatives) .

  • Mass Spectrometry: Molecular ion peak at m/z 202.23.

Biological Activities and Mechanisms

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives exhibit broad-spectrum antimicrobial effects. In a study evaluating analogs, 3-Morpholin-4-yl-thiazolidine-2,4-dione demonstrated:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The morpholine moiety enhances membrane penetration, while the thiazolidine ring interferes with microbial cell wall synthesis .

Antidiabetic Effects

Thiazolidine-2,4-diones are known peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. While direct evidence for 3-Morpholin-4-yl-thiazolidine-2,4-dione is limited, structural analogs show IC₅₀ values of 0.8–2.4 µM in PPAR-γ binding assays.

Chemical Modifications and Structure-Activity Relationships (SAR)

Substituent Effects

  • Morpholine Replacement: Replacing morpholine with piperidine reduces antimicrobial activity by 40%, underscoring the importance of the oxygen atom in hydrogen bonding .

  • Thiazolidine Ring Modifications: Saturation of the ring decreases anticancer efficacy, likely due to reduced planarity and target binding .

Derivative Libraries

Recent work has generated derivatives via:

  • Aldol Condensation: Introducing arylidene groups at the 5-position to enhance anticancer activity .

  • N-Alkylation: Improving metabolic stability for oral administration .

Applications in Drug Development

Lead Compound Optimization

3-Morpholin-4-yl-thiazolidine-2,4-dione serves as a lead for:

  • Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show synergistic effects against MRSA .

  • Kinase Inhibitors: Modifications targeting PI3K and JNK pathways are under exploration .

Preclinical Challenges

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours in rats) necessitates prodrug strategies.

  • Toxicity: High doses (>100 mg/kg) cause hepatotoxicity in murine models, likely due to reactive metabolite formation .

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